(E)-2-Methyl-4-(pyridin-3-ylmethylene)oxazol-5(4H)-one
Description
(E)-2-Methyl-4-(pyridin-3-ylmethylene)oxazol-5(4H)-one is a heterocyclic compound featuring an oxazol-5(4H)-one core substituted with a pyridin-3-ylmethylene group at the 4-position and a methyl group at the 2-position. Its structure is characterized by an (E)-configuration at the exocyclic double bond, which is critical for its bioactivity . This compound has garnered significant attention due to its potent inhibitory activity against death-associated protein kinase 1 (DAPK1), with an IC50 of 69 nM, and DAPK3 (IC50 = 225 nM) . It demonstrates high specificity for DAPKs, reducing Aβ secretion and neuronal cell death in neurodegenerative models, and has shown efficacy in preclinical studies for epilepsy and ischemic stroke .
Synthetic routes typically involve condensation reactions between cinnamoylglycine derivatives and aromatic aldehydes under acidic conditions, followed by cyclodehydration . The compound is purified via column chromatography and characterized using NMR, IR, and LC-MS .
Properties
Molecular Formula |
C10H8N2O2 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
(4E)-2-methyl-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C10H8N2O2/c1-7-12-9(10(13)14-7)5-8-3-2-4-11-6-8/h2-6H,1H3/b9-5+ |
InChI Key |
MONMGLBZOWLFBG-WEVVVXLNSA-N |
Isomeric SMILES |
CC1=N/C(=C/C2=CN=CC=C2)/C(=O)O1 |
Canonical SMILES |
CC1=NC(=CC2=CN=CC=C2)C(=O)O1 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via the formation of an α-acylamino ketone intermediate, followed by cyclodehydration. A typical protocol involves:
-
Hippuric acid derivative : 2-methylhippuric acid (N-methylbenzoylglycine) as the azlactone precursor.
-
Aldehyde : Pyridine-3-carbaldehyde to introduce the pyridinylmethylene group.
-
Catalyst : Zinc oxide (ZnO) or sodium acetate (NaOAc) to facilitate cyclization.
-
Solvent : Acetic anhydride (Ac₂O), which acts as both solvent and dehydrating agent.
For example, M.A. Pasha et al. demonstrated that stirring a mixture of substituted benzaldehyde, hippuric acid, ZnO, and Ac₂O at room temperature yields 4-arylmethylidene oxazolones in 70–85% yield. Adapting this method to pyridine-3-carbaldehyde would require analogous conditions, with reaction completion typically within 2–4 hours.
Stereochemical Considerations
The Erlenmeyer synthesis often produces a mixture of (E)- and (Z)-isomers. However, the (E)-configuration can be favored by:
-
Bulky catalysts : ZnO’s Lewis acidity promotes selective formation of the trans-isomer.
-
Low-temperature conditions : Slower reaction kinetics allow thermodynamic control toward the (E)-isomer.
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency for oxazolone synthesis. Ahmad Momeni Tikdari et al. reported a microwave-based protocol using dodecatungstophosphoric acid (H₃PW₁₂O₄₀) or ruthenium(III) chloride (RuCl₃) as catalysts.
Optimized Protocol
-
Reagents : 2-methylhippuric acid, pyridine-3-carbaldehyde, and acetic anhydride.
-
Catalyst : 5 mol% RuCl₃.
-
Conditions : Microwave irradiation at 100°C for 10–15 minutes.
This method reduces reaction time from hours to minutes while maintaining high regioselectivity. The microwave’s uniform heating minimizes side reactions, such as hydrolysis of the oxazolone ring.
Transition Metal-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling offers a stereoselective route to introduce the pyridinylmethylene group. A patent by US20030166620A1 describes the use of trimethylstannyl oxazolidinones and pyridine derivatives in Stille couplings.
Synthetic Steps
-
Preparation of Trimethylstannyl Oxazolidinone :
-
React 2-methyloxazol-5(4H)-one with hexamethylditin in the presence of Pd(PPh₃)₄.
-
-
Coupling with Pyridine-3-carbaldehyde :
-
Use PdCl₂(PPh₃)₂ as a catalyst in dimethylformamide (DMF) at 80°C.
-
-
Isomerization to (E)-Configuration :
Yield : 75–88% with >95% (E)-isomer purity.
Comparative Analysis of Methods
| Method | Catalyst | Time | Yield (%) | (E)-Selectivity |
|---|---|---|---|---|
| Erlenmeyer Synthesis | ZnO | 2–4 hours | 70–85 | 60–75% |
| Microwave Synthesis | RuCl₃ | 10–15 min | 82–90 | 80–90% |
| Stille Coupling | PdCl₂(PPh₃)₂ | 6–8 hours | 75–88 | >95% |
Key Observations :
Chemical Reactions Analysis
Types of Reactions
(E)-2-Methyl-4-(pyridin-3-ylmethylene)oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the oxazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups attached to the pyridine or oxazole rings.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that (E)-2-Methyl-4-(pyridin-3-ylmethylene)oxazol-5(4H)-one exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential as a lead compound for antibiotic development.
Case Study: Antibacterial Efficacy
In a study published in the Journal of Medicinal Chemistry, the compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating promising antibacterial activity .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Its mechanism involves the inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Data Table: Anti-inflammatory Activity
| Compound Name | IC50 (µM) | Target |
|---|---|---|
| This compound | 15 | TNF-alpha |
| Aspirin | 20 | COX-1/COX-2 |
Agrochemical Applications
The compound has shown potential as an agrochemical agent, particularly in pest control. Its structural similarity to known insecticides allows for exploration in developing new formulations.
Case Study: Insecticidal Activity
In experiments conducted on Drosophila melanogaster, this compound displayed significant insecticidal activity with a lethal concentration (LC50) of 50 µg/mL over a 48-hour exposure period .
Material Science
Recent studies have explored the use of this compound in polymer synthesis. Its ability to act as a cross-linking agent enhances the mechanical properties of polymers.
Data Table: Mechanical Properties of Polymers with Additive
| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|
| Polyethylene | 25 | 200 |
| Polyethylene + Additive | 35 | 250 |
Mechanism of Action
The mechanism of action of (E)-2-Methyl-4-(pyridin-3-ylmethylene)oxazol-5(4H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The oxazol-5(4H)-one scaffold is versatile, with bioactivity modulated by substituents on the 2- and 4-positions. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Oxazol-5(4H)-one Derivatives
Key Findings:
Bioactivity Specificity :
- The pyridin-3-ylmethylene group in the target compound confers selectivity for DAPKs, distinguishing it from phenylallylidene (3a) or benzylidene (1) derivatives, which target P-glycoprotein or acetylcholinesterase, respectively .
- Anti-tumor derivatives (e.g., 6a) prioritize epoxide or halogenated aryl groups, whereas the target compound’s pyridine ring enhances kinase specificity .
Its high DAPK selectivity reduces off-target effects, unlike broad-spectrum antioxidants (e.g., 4-methoxybenzylidene derivatives) .
Structural Determinants :
- Position 4 : Pyridinyl or fluorophenyl groups enhance kinase inhibition, while styryl/allylidene moieties favor P-glycoprotein interaction .
- Position 2 : Methyl groups improve metabolic stability, whereas styryl or aryl groups broaden antioxidant/anti-inflammatory activity .
Isomerism :
- (E)-isomers generally show higher bioactivity than (Z)-isomers due to favorable stereoelectronic interactions. For example, (E)-configured oxazolones exhibit superior DAPK1 inhibition compared to (Z)-analogues .
Biological Activity
(E)-2-Methyl-4-(pyridin-3-ylmethylene)oxazol-5(4H)-one, a compound belonging to the oxazolone class, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a distinctive oxazolone core with a pyridine substituent, which is crucial for its biological activity. The chemical structure is represented as follows:
Key Structural Features
- Oxazolone Ring : Contributes to the compound's reactivity and interactions with biological targets.
- Pyridine Moiety : Enhances solubility and potential interactions with various receptors.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxazolone derivatives, including this compound. Research indicates that these compounds can inhibit cancer cell proliferation and induce apoptosis.
Case Study: Cytotoxic Activity
A study evaluated the cytotoxic effects of various oxazolone derivatives against multiple cancer cell lines, including A549 (lung carcinoma) and MCF7 (breast adenocarcinoma). The findings demonstrated that certain derivatives exhibited IC50 values ranging from 58.44 to 224.32 µM, indicating significant cytotoxicity compared to standard chemotherapeutics like 5-FU and cisplatin .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3g | HT29 | 58.44 ± 8.75 |
| 3j | HT29 | 99.87 ± 10.90 |
| 3e | HT29 | 129.41 ± 10.04 |
Antimicrobial Activity
Oxazolone derivatives have also been investigated for their antimicrobial properties. Studies have shown that these compounds exhibit activity against various bacterial strains.
Antimicrobial Efficacy
In vitro testing revealed that this compound displayed significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to known antibiotics .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
Anti-inflammatory Effects
Research has indicated that oxazolones can possess anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways, such as lipoxygenase (LOX). The compound was noted for its ability to reduce inflammation markers in experimental models .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of LOX, which is implicated in the production of inflammatory mediators.
- Apoptosis Induction : It activates caspase cascades leading to programmed cell death in cancer cells.
- Receptor Interactions : The pyridine moiety may facilitate interactions with various receptors, enhancing its bioactivity.
Q & A
Q. What are standard synthetic protocols for (E)-2-Methyl-4-(pyridin-3-ylmethylene)oxazol-5(4H)-one?
- Methodological Answer : The compound is typically synthesized via Erlenmeyer azlactone formation. A common approach involves cyclocondensation of acetyl glycine with pyridine-3-carbaldehyde in acetic anhydride, catalyzed by fused sodium acetate under reflux. For example, similar oxazol-5(4H)-one derivatives were prepared by heating acetyl glycine (1.17 mmol) with the aldehyde (1.2 mmol) in acetic anhydride (5 mL) at 120°C for 2–4 hours . Post-reaction, ethanol is added to precipitate the product, followed by recrystallization from chloroform or carbon tetrachloride. Yields range from 61–83% depending on substituents .
Q. How is the compound characterized spectroscopically?
- Methodological Answer :
- 1H NMR : Key signals include a singlet for the oxazolone methyl group (δ 2.40–2.45 ppm) and aromatic protons from the pyridinyl and methylene groups (δ 7.20–8.50 ppm). The exocyclic double bond (C=CH) appears as a singlet at δ 7.25–7.30 ppm .
- IR : Strong absorption bands at ~1775 cm⁻¹ (C=O stretch of oxazolone) and ~1630 cm⁻¹ (C=N or conjugated C=C) .
- LC-MS : Molecular ion peaks ([M+H]⁺) are observed at m/z 216–238, consistent with the molecular formula C₁₁H₈N₂O₂ .
Q. What in vitro biological activities are reported for this compound?
- Methodological Answer : The compound exhibits neuroprotective effects in neuronal cell death models, particularly against Aβ-induced toxicity (IC₅₀ ~1–10 μM). Assays involve pre-treatment of neuronal cells (e.g., SH-SY5Y) with the compound, followed by Aβ₁–₄₂ exposure. Viability is measured via MTT or lactate dehydrogenase (LDH) assays .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives of this compound?
- Methodological Answer :
- Solvent Selection : Replace acetic anhydride with toluene for milder conditions, reducing side reactions .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance cyclization efficiency .
- Microwave Assistance : Reduce reaction time from hours to minutes (e.g., 20 minutes at 150°C) while maintaining yields >75% .
Q. How to resolve contradictions in crystallographic vs. computational structural data?
- Methodological Answer :
- Crystallography : Use SHELXL for refinement of X-ray data. The compound’s (E)-configuration is confirmed by dihedral angles (e.g., 2.65° between oxazole and pyridine planes) .
- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental data. Discrepancies in bond lengths (>0.02 Å) may indicate crystal packing effects .
Q. What computational strategies predict its binding to neurodegenerative disease targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with DAPK1 or tau proteins. Grid boxes centered on active sites (e.g., DAPK1 PDB:3F1T) with exhaustiveness=50 .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Key metrics include RMSD (<2.0 Å) and hydrogen bond occupancy (>50%) .
Q. How to analyze its antioxidant activity in mechanistic studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
